![molecular formula C13H18N4O4S B5325017 N-benzyl-N'-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5325017.png)
N-benzyl-N'-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide
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Overview
Description
N-benzyl-N'-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide, commonly known as BOS-102, is a novel sulfamide derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of BOS-102 involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. By inhibiting CAIX, BOS-102 is able to reduce the acidity of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BOS-102 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-angiogenic properties, BOS-102 has also been shown to inhibit the growth of bacteria and fungi. Furthermore, it has been shown to have a positive effect on the immune system, enhancing the activity of natural killer cells and increasing the production of cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BOS-102 in lab experiments is its specificity for CAIX, which makes it a valuable tool for studying the role of this enzyme in various diseases. However, there are also some limitations associated with the use of BOS-102, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on BOS-102. One area of interest is the development of new drugs based on the structure of BOS-102 that have improved solubility and lower toxicity. Another potential direction is the exploration of the anti-inflammatory and immune-stimulatory properties of BOS-102 for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of BOS-102 and its potential applications in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of BOS-102 involves the reaction of 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid with benzylamine, followed by the addition of thionyl chloride and the subsequent reaction with methylsulfamide. The final product is obtained through the purification of the crude product using column chromatography.
Scientific Research Applications
BOS-102 has been studied extensively for its potential applications in scientific research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
N-[[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methylsulfamoyl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-20-8-7-13-16-12(17-21-13)10-15-22(18,19)14-9-11-5-3-2-4-6-11/h2-6,14-15H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEIFEUWLMGOCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC(=NO1)CNS(=O)(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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